molecular formula C6H3BrI2 B1603072 4-Bromo-1,2-diiodobenzene CAS No. 21521-54-0

4-Bromo-1,2-diiodobenzene

Cat. No.: B1603072
CAS No.: 21521-54-0
M. Wt: 408.8 g/mol
InChI Key: PAZSCXJJBDSVGI-UHFFFAOYSA-N
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Description

4-Bromo-1,2-diiodobenzene is an organic compound with the molecular formula C6H3BrI2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are substituted by bromine and iodine atoms.

Mechanism of Action

Target of Action

4-Bromo-1,2-diiodobenzene is a halogenated aromatic compound

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by light and temperature, while its efficacy could be influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1,2-diiodobenzene can be synthesized through various methods. One common approach involves the bromination and iodination of benzene derivatives. For instance, starting with 1,2-diiodobenzene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine or iodine atom is replaced by an aryl group .

Scientific Research Applications

4-Bromo-1,2-diiodobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,4-Diiodobenzene: Similar in structure but lacks the bromine atom.

    2-Bromoiodobenzene: Another similar compound with bromine and iodine atoms at different positions.

Uniqueness

4-Bromo-1,2-diiodobenzene is unique due to the specific arrangement of bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex organic molecules and in various research applications .

Properties

IUPAC Name

4-bromo-1,2-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrI2/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZSCXJJBDSVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631101
Record name 4-Bromo-1,2-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21521-54-0
Record name 4-Bromo-1,2-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,2-diiodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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